![molecular formula C17H20O3 B4965264 4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B4965264.png)
4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene is a chemical compound commonly known as Bisoprolol. It belongs to the class of beta-blockers, which are widely used in the treatment of various cardiovascular diseases. Bisoprolol is a selective beta-1 adrenergic receptor blocker, which means it selectively blocks the beta-1 receptors present in the heart. This selective action makes it an effective drug in the treatment of heart failure, hypertension, and other cardiovascular diseases.
Mecanismo De Acción
Bisoprolol selectively blocks the beta-1 adrenergic receptors present in the heart. This action reduces the heart rate and the force of the heart's contractions, which results in a decrease in the workload of the heart. This decrease in workload reduces the oxygen demand of the heart, which is beneficial in the treatment of heart failure and angina.
Biochemical and Physiological Effects:
Bisoprolol has been found to have various biochemical and physiological effects. It reduces the heart rate and the force of the heart's contractions, which results in a decrease in the workload of the heart. This decrease in workload reduces the oxygen demand of the heart, which is beneficial in the treatment of heart failure and angina. Bisoprolol also reduces the production of renin, which is an enzyme that plays a role in the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bisoprolol has several advantages for lab experiments. It is a selective beta-1 adrenergic receptor blocker, which means it has a specific target in the body. This specificity makes it easier to study the effects of Bisoprolol on the cardiovascular system. Bisoprolol also has a long half-life, which means its effects can be studied over a longer period. However, Bisoprolol has some limitations for lab experiments. It is a drug that is used in the treatment of cardiovascular diseases, which means it cannot be used in experiments involving healthy individuals.
Direcciones Futuras
For research on Bisoprolol include studying its effects on different populations and the prevention of heart attacks and strokes.
Métodos De Síntesis
Bisoprolol is synthesized by the reaction of 2-(2-hydroxyethoxy)ethylamine with 1,2-dimethyl-4-chlorobenzene. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction yields Bisoprolol, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Bisoprolol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases. It has been found to be effective in the treatment of heart failure, hypertension, and angina. Bisoprolol has also been studied for its potential use in the prevention of heart attacks and strokes.
Propiedades
IUPAC Name |
4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-13-4-5-17(12-14(13)2)20-11-10-19-16-8-6-15(18-3)7-9-16/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJLLWRBDMIMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Methoxyphenoxy)ethoxy]-1,2-dimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4965186.png)
![4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4965188.png)
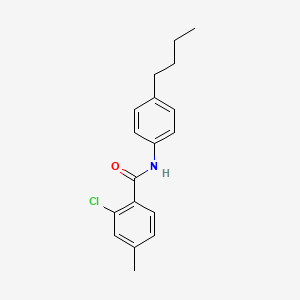
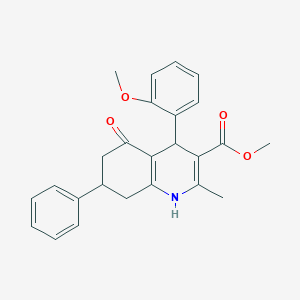
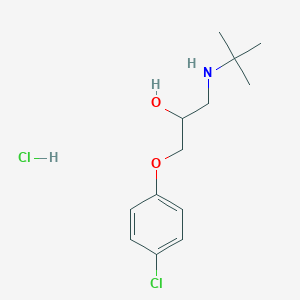
![N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4965213.png)
![N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide](/img/structure/B4965219.png)

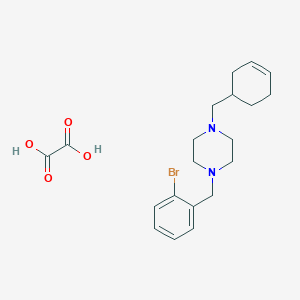

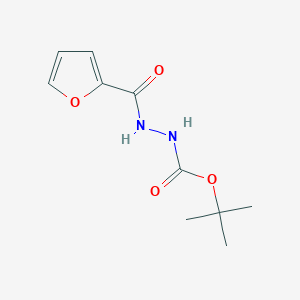
![3-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4965280.png)
![N-[2-(diethylamino)ethyl]-3-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B4965288.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B4965297.png)